molecular formula C18H22N2OS B3724745 2-[(4-tert-butylbenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

2-[(4-tert-butylbenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

Cat. No.: B3724745
M. Wt: 314.4 g/mol
InChI Key: IJLPBGMOAHRDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-tert-butylbenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a cyclopenta[d]pyrimidine derivative, which has been synthesized using different methods. The aim of

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylbenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is not fully understood. However, it has been suggested that this compound may exert its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For instance, this compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-tert-butylbenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one in lab experiments is its relatively simple synthesis method. This compound is also stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its applications in certain experiments.

Future Directions

Several future directions for research on 2-[(4-tert-butylbenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one can be identified. One of the potential directions is to investigate the mechanism of action of this compound in more detail to identify specific targets that it may interact with. Another direction is to explore the potential of this compound as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Additionally, further studies can be conducted to optimize the synthesis method of this compound and improve its solubility in water to expand its applications in various experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its anticancer, antiviral, and antifungal activities, as well as its potential as a therapeutic agent for neurodegenerative diseases. Further research can be conducted to explore the mechanism of action of this compound, optimize its synthesis method, and improve its solubility in water to expand its applications in various experiments.

Scientific Research Applications

2-[(4-tert-butylbenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has been studied for its potential applications in various fields of science. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been investigated for its anticancer, antiviral, and antifungal activities. This compound has also been studied for its potential as a therapeutic agent for neurodegenerative diseases.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-18(2,3)13-9-7-12(8-10-13)11-22-17-19-15-6-4-5-14(15)16(21)20-17/h7-10H,4-6,11H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLPBGMOAHRDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(CCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-tert-butylbenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
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2-[(4-tert-butylbenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
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2-[(4-tert-butylbenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
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2-[(4-tert-butylbenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

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